N-(3,4-dimethylphenyl)-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic synthesisSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent. It has shown significant activity against Mycobacterium tuberculosis and Mycobacterium bovis.
Biological Research: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-4-O-hexopyranosylhexopyranosylamine
- 2-[(9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide
Uniqueness
N-(3,4-dimethylphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide stands out due to its specific structural features, which may contribute to its unique biological activities. Its combination of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core with the piperidine and carboxamide groups provides distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5OS/c1-18-9-10-23(15-19(18)2)34-29(36)22-11-13-35(14-12-22)28-27-26(31-17-32-28)25-24(21-7-5-4-6-8-21)16-20(3)33-30(25)37-27/h4-10,15-17,22H,11-14H2,1-3H3,(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWMAOUEKZOQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3SC5=NC(=CC(=C45)C6=CC=CC=C6)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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